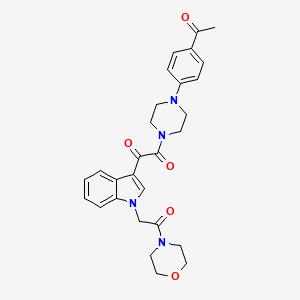

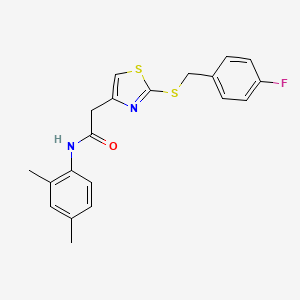

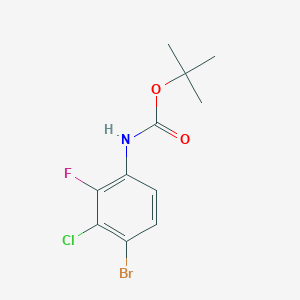

![molecular formula C16H17NO3S B2987114 [(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 488754-75-2](/img/structure/B2987114.png)

[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate

Übersicht

Beschreibung

React the intermediate with 5-methylthiophene-2-carboxylic acid or its activated derivative.

Solvent: Tetrahydrofuran or similar.

Conditions: Room temperature with possible use of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (Ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production may involve:

Continuous flow reactors to maintain optimal reaction conditions.

Use of automated systems for precise addition of reagents.

Enhanced purification techniques like crystallization or chromatography for product isolation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate involves a multi-step reaction

Step 1: Formation of [(1-Phenylethyl)carbamoyl] intermediate

React 1-phenylethylamine with a chloroformate under basic conditions to form the carbamoyl intermediate.

Solvent: Dichloromethane or similar non-polar solvent.

Conditions: Room temperature to slightly elevated temperatures (25-40°C).

Analyse Chemischer Reaktionen

[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate undergoes several types of reactions:

Oxidation

Reagents: Potassium permanganate, Chromium trioxide.

Conditions: Acidic or basic environments.

Major Products: Oxidized derivatives with potential cleavage of the thiophene ring.

Reduction

Reagents: Lithium aluminum hydride, Hydrogen gas with a palladium catalyst.

Conditions: Room temperature to elevated temperatures (25-80°C).

Major Products: Reduced forms of the carbamoyl group or modifications of the thiophene ring.

Substitution

Reagents: Halogens (e.g., bromine, iodine), Sulfonyl chlorides.

Conditions: Various, often requiring catalysts or heat.

Major Products: Substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate finds applications across multiple fields:

Chemistry

As a building block in organic synthesis.

Intermediate in the production of complex organic molecules.

Biology

Potential probe for studying enzyme activities due to its reactivity.

Utilized in biochemical assays for metabolic pathway analysis.

Medicine

Precursor in the synthesis of pharmacologically active compounds.

Investigated for its antimicrobial and anti-inflammatory properties.

Industry

Used in the manufacture of specialty chemicals.

Component in the development of novel materials with specific electronic properties.

Wirkmechanismus

The compound’s effects are often mediated through interactions with biological macromolecules, such as enzymes or receptors. The thiophene ring, combined with the carbamoyl and ester functionalities, enables the compound to:

Form hydrogen bonds.

Engage in π-π interactions.

Interact with active sites in enzymes, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate can be compared to other carbamoyl-functionalized thiophenes:

Similar Compounds

[(1-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate: : Lacks the methyl group at the 5-position on the thiophene ring.

[(1-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate: : The methyl group is positioned differently on the thiophene ring.

[(1-Phenylethyl)carbamoyl]methyl 2,5-dimethylthiophene-2-carboxylate: : Additional methyl group on the thiophene ring.

Uniqueness

The presence and position of the methyl group on the thiophene ring in this compound contribute to its distinct reactivity and interaction profile, making it suitable for specific scientific and industrial applications that its analogs may not fulfill as efficiently.

Now you know more than most people about this compound. Intrigued? What interests you the most about this compound?

Eigenschaften

IUPAC Name |

[2-oxo-2-(1-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-11-8-9-14(21-11)16(19)20-10-15(18)17-12(2)13-6-4-3-5-7-13/h3-9,12H,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJKSTIAIINXQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OCC(=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321265 | |

| Record name | [2-oxo-2-(1-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85270885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

488754-75-2 | |

| Record name | [2-oxo-2-(1-phenylethylamino)ethyl] 5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

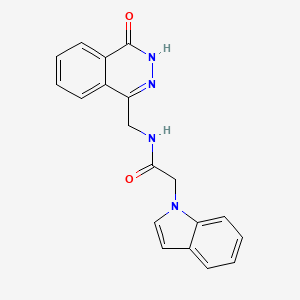

![1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2987039.png)

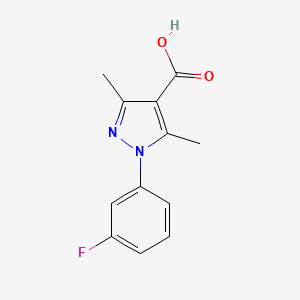

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2987040.png)

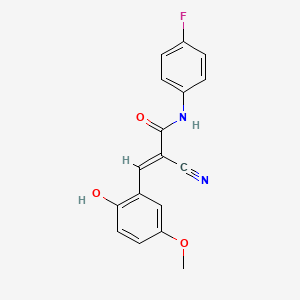

![1-[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2987043.png)

![(E)-1-((1S,4R,7S)-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B2987044.png)

![13-fluoro-5-(3-methoxyphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2987050.png)